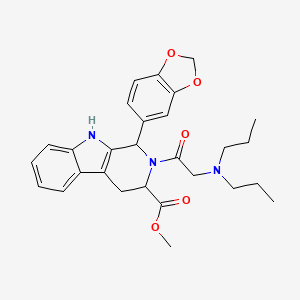

Dipropylaminopretadalafil

Descripción

Dipropylaminopretadalafil is a synthetic analogue of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used clinically for erectile dysfunction. Unlike approved PDE5 inhibitors, Dipropylaminopretadalafil has been identified as an unapproved adulterant in dietary supplements, raising significant regulatory and safety concerns . Structurally, it features a dipropylamino group substituted at a specific position on the tadalafil backbone, which distinguishes it from both pharmaceutical tadalafil and other clandestine analogues. Its presence in commercial products underscores the need for robust analytical methods to differentiate it from related compounds .

Propiedades

Fórmula molecular |

C₂₈H₃₃N₃O₅ |

|---|---|

Peso molecular |

491.58 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Comparison with Analogues

Dipropylaminopretadalafil belongs to a class of tadalafil derivatives modified to evade regulatory detection. Key structural analogues include:

| Compound Name | Substituent Groups | Molecular Weight (Da)* | Key Structural Differences |

|---|---|---|---|

| Dipropylaminopretadalafil | Dipropylamino group | ~504.6 | Propyl chains at amine position |

| Diethylaminopretadalafil | Diethylamino group | ~476.5 | Ethyl chains instead of propyl |

| Chloropropanoylpretadalafil | Chloropropanoyl moiety | ~523.0 | Chlorinated acyl group substitution |

| Desethyl Fondenafil | Desethyl modification | ~460.5 | Absence of ethyl group on core structure |

*Estimated based on analogous tadalafil derivatives.

Chloropropanoylpretadalafil’s halogenated side chain may enhance electrophilic reactivity, posing unique toxicity risks .

Analytical and Spectroscopic Differences

High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) are critical for distinguishing Dipropylaminopretadalafil from analogues:

- Fragmentation Pathways: Under high-energy collision-induced dissociation (HCD), Dipropylaminopretadalafil exhibits distinct fragment ions (e.g., m/z 317.2 and 245.1) compared to diethylaminopretadalafil (m/z 289.1 and 217.0), attributable to the longer alkyl chain .

Pharmacokinetic and Pharmacodynamic Profiles

While clinical data are scarce, structural insights predict notable differences:

- Lipophilicity: The dipropylamino group likely prolongs half-life compared to diethylamino analogues, increasing risk of accumulation .

- Receptor Affinity : Propyl substituents may reduce PDE5 selectivity, potentiating off-target effects (e.g., PDE6 inhibition linked to visual disturbances) .

- Metabolism : Longer alkyl chains could slow hepatic oxidation, altering metabolite profiles versus shorter-chain analogues .

Regulatory and Commercial Considerations

Dipropylaminopretadalafil is marketed as a research chemical (e.g., Toronto Research Chemicals, Catalog No. D293795) , but its detection in dietary supplements highlights illicit use . Regulatory challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.